Tetraaluminum hexahydroxide tris(sulfate)

Description

Contextualization of Aluminum Hydroxysulfates in Inorganic Chemistry and Materials Science

Aluminum hydroxysulfates are a class of compounds that contain aluminum, hydroxide (B78521), and sulfate (B86663) ions. Their structure and properties place them at the intersection of coordination chemistry, solid-state chemistry, and materials science. In inorganic chemistry, these systems are notable for the complex hydrolytic polymerization behavior of the aluminum ion (Al³⁺) in the presence of sulfate. The formation of various stable and metastable aluminum-containing species in aqueous solutions is a fundamental aspect of their chemistry.

These compounds are often characterized by poor crystallinity, making their structural elucidation challenging. usgs.gov However, this characteristic is also key to their utility. In materials science, aluminum hydroxysulfates are valued as precursors for producing a range of advanced materials, including various forms of activated aluminas, catalysts, and high-quality ceramic products. geoscienceworld.org Their controlled thermal decomposition allows for the synthesis of materials with specific surface areas and porosities, which are critical for catalytic and adsorption applications.

Historical Trajectories and Evolution of Research on Complex Aluminum Sulfate Phases

The history of aluminum sulfates is rooted in antiquity, with simpler forms like "alum" (aluminum sulfate) being used by Egyptians for dyeing textiles. bellchem.com The modern era of research began with the industrial production of aluminum sulfate for applications such as paper sizing, which started in the 1820s. mfa.org This compound, known as papermaker's alum, was used to help bind dyes and size paper, though its acidic nature was later found to accelerate paper degradation. mfa.org

Scientific inquiry into more complex aluminum hydroxysulfate phases gained momentum in the 20th century. A pivotal moment in the environmental and geochemical understanding of these compounds was the work of Van Breemen in 1973, who postulated the existence of a specific, yet then unidentified, basic aluminum sulfate mineral that controlled the solubility of aluminum in acid sulfate soils and waters. geoscienceworld.org This hypothesis spurred further research, and work by Nordstrom in 1982 helped to identify and calculate the solubility of naturally occurring aluminum hydroxysulfate minerals like jurbanite, alunite (B1170652), and basaluminite, which were found in environments such as acid mine drainage. geoscienceworld.orgresearchgate.net Research from the 1970s onward has largely focused on identifying these mineral phases and understanding their role in geochemical processes. lebensraumwasser.com

Current Research Landscape and Academic Significance of Tetraaluminum Hexahydroxide Tris(Sulfate)

The primary academic and industrial significance of tetraaluminum hexahydroxide tris(sulfate) today lies in its application as a highly effective coagulant in water treatment. evitachem.com This compound is a key example of a polyaluminum sulfate (PAS), a class of inorganic polymer coagulants developed to offer improved performance over traditional coagulants like aluminum sulfate (alum). yuncangchemical.com

Current research focuses on optimizing its performance and synthesis. The compound is typically synthesized via methods such as hydrothermal synthesis or chemical precipitation, with careful control of temperature (often 60°C to 100°C) and pH to achieve the desired product. evitachem.com Its mechanism of action in water treatment involves two main processes:

Charge Neutralization : The positively charged hydrolyzed aluminum species neutralize the negative charge of colloidal particles suspended in water. evitachem.com

Floc Formation : This neutralization allows the particles to aggregate into larger flocs, which can then be easily removed through sedimentation and filtration. evitachem.com

The academic interest is driven by the need for more efficient and cost-effective water purification technologies. yuncangchemical.com Modern studies often explore variations of these polyaluminum compounds, such as poly-silicate aluminum sulfate (PSAS), which incorporates silicate (B1173343) to enhance coagulation and bridging ability, leading to better removal of contaminants. nih.gov These advanced coagulants are noted for being more efficient, requiring lower dosages, and having a wider effective pH range compared to traditional alum. yuncangchemical.comresearchgate.net

Interdisciplinary Relevance: Bridging Mineralogy, Environmental Science, and Advanced Materials

The study of tetraaluminum hexahydroxide tris(sulfate) and related compounds extends across several scientific disciplines, highlighting its interdisciplinary importance.

Mineralogy : In mineralogy, related naturally occurring aluminum hydroxysulfates are key indicators of specific geochemical conditions. Minerals such as basaluminite, alunite, and jurbanite precipitate in environments affected by acid sulfate weathering, such as in acid mine drainage and acid sulfate soils. lebensraumwasser.comgeoscienceworld.org The study of these minerals provides insights into the processes of mineral weathering and the geochemical cycling of aluminum and sulfur. usgs.gov

Environmental Science : The compound's most significant application is in environmental science and engineering, specifically for water and wastewater treatment. asedachemicals.com Its ability to act as a coagulant is crucial for purifying drinking water by removing turbidity and suspended solids. evitachem.com Furthermore, aluminum hydroxysulfates play a natural role in the environment by controlling the mobility and concentration of dissolved aluminum in acidic waters, which is important as high levels of soluble aluminum can be toxic to aquatic life. geoscienceworld.org

Advanced Materials : In the field of advanced materials, aluminum hydroxysulfates serve as important precursors. The controlled thermal treatment (calcination) of these compounds can produce high-purity aluminas with tailored properties for use in catalysis, as adsorbents, or in the manufacturing of specialty ceramics. geoscienceworld.org The development of polymeric coagulants like poly-silicate aluminum sulfate also represents an advancement in materials designed for specific environmental applications. nih.gov

Data Tables

Table 1: Chemical Identification of Tetraaluminum Hexahydroxide Tris(Sulfate)

| Property | Value |

| CAS Number | 53810-32-5 chemical-suppliers.eu |

| Molecular Formula | Al₄H₆O₁₈S₃ chemical-suppliers.eu |

| Molecular Weight | 498.2 g/mol chemsrc.com |

| Common Synonyms | Aluminum hydroxide sulfate (Al4(OH)6(SO4)3); Tetraaluminium hexahydroxide tris(sulphate) chemical-suppliers.eu |

| Physical Appearance | White crystalline solid evitachem.com |

| Solubility | Highly soluble in water evitachem.com |

Table 2: Examples of Naturally Occurring Aluminum Hydroxysulfate Minerals

| Mineral Name | Chemical Formula |

| Alunite | KAl₃(SO₄)₂(OH)₆ researchgate.net |

| Basaluminite | Al₄(SO₄)(OH)₁₀·5H₂O researchgate.net |

| Jurbanite | Al(SO₄)(OH)·5H₂O geoscienceworld.org |

| Alunogen | Al₂(SO₄)₃(H₂O)₁₂·5H₂O geoscienceworld.org |

| Felsöbányaite | Al₄SO₄(OH)₁₀·4H₂O geoscienceworld.org |

Properties

CAS No. |

53810-32-5 |

|---|---|

Molecular Formula |

Al4H6O18S3 |

Molecular Weight |

498.2 g/mol |

IUPAC Name |

tetraaluminum;hexahydroxide;trisulfate |

InChI |

InChI=1S/4Al.3H2O4S.6H2O/c;;;;3*1-5(2,3)4;;;;;;/h;;;;3*(H2,1,2,3,4);6*1H2/q4*+3;;;;;;;;;/p-12 |

InChI Key |

PXKINGWCGWLGCV-UHFFFAOYSA-B |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Investigations of Tetraaluminum Hexahydroxide Tris Sulfate

Solution-Phase Precipitation Methodologies for Tetraaluminum Hexahydroxide Tris(Sulfate)

Solution-phase precipitation represents a common and versatile approach for synthesizing basic aluminum sulfates. This technique relies on exceeding the solubility product of the compound in a liquid medium, leading to the formation of a solid precipitate. The key to successful synthesis lies in the precise control of reaction parameters to govern the nucleation and growth of the desired crystalline phase.

Controlled Hydrolysis and Co-precipitation Techniques

The formation of tetraaluminum hexahydroxide tris(sulfate) is fundamentally a hydrolysis process. When aluminum sulfate (B86663) is dissolved in water, it can form a gelatinous precipitate of aluminum hydroxide (B78521), particularly in neutral or slightly alkaline conditions. mdpi.com Controlled synthesis involves managing this hydrolysis to produce the specific basic salt rather than the simple hydroxide.

One effective method involves preparing a water-soluble basic aluminum salt of a monovalent anion and subsequently reacting it with a water-soluble sulfate salt in an aqueous medium. semanticscholar.org This co-precipitation technique avoids the formation of unmanageable gels that can occur with direct hydrolysis. For instance, a basic aluminum chloride solution can be reacted with sodium sulfate. The reaction must be maintained at a temperature below 90°C to prevent the formation of sol- or gel-like products. semanticscholar.org The addition of an excess of a soluble sulfate salt, such as ammonium (B1175870) sulfate, can also improve the filterability of the resulting precipitate, easing its separation and washing. semanticscholar.org

A more novel approach to controlled hydrolysis is the use of enzyme-catalyzed reactions. The decomposition of urea (B33335) by the enzyme urease, for example, can be used to gradually and homogeneously increase the pH of an aluminum sulfate solution from approximately 5 to 9, providing a highly controlled precipitation environment. researchgate.net

Influence of Precursor Stoichiometry and Concentration on Formation

The stoichiometry of the reactants and their concentration in the solution are critical parameters that dictate the composition and properties of the final product. The ratio of the aluminum salt to the basic agent (e.g., sodium hydroxide) directly influences the 'a' and 'b' values in the general formula for basic aluminum sulfate, Al(OH)a(SO4)b. semanticscholar.org Precise control over the mole ratios of aluminum, hydroxide, and sulfate ions is therefore essential to synthesize the target compound, tetraaluminum hexahydroxide tris(sulfate) (Al₄(OH)₆(SO₄)₃).

The concentration of the precursor solution also plays a significant role. In the production of crystalline aluminum sulfate, solutions are often concentrated by boiling to reach a specific alumina (B75360) (Al₂O₃) content, typically between 13% and 17%, before crystallization is initiated. mdpi.com This step ensures that the solution is sufficiently supersaturated, a necessary driving force for nucleation. researchgate.net

Table 1: Effect of Precursor Ratios on Product Characteristics

| Al³⁺: OH⁻ Ratio | SO₄²⁻ Concentration | Expected Product Basicity | Resulting Phase |

| Low | High | Low | Less basic aluminum sulfate |

| High | High | High | Tetraaluminum hexahydroxide tris(sulfate) |

| High | Low | High | Potential for aluminum hydroxide co-precipitation |

Effects of pH and Ionic Strength on Nucleation and Crystal Growth

The nucleation and subsequent growth of crystals from a solution are governed by complex physicochemical interactions, with pH and ionic strength being two of the most influential factors. google.com Nucleation begins when the concentration of solute species reaches a state of supersaturation. researchgate.net

The pH of the solution is a master variable in the precipitation of basic aluminum salts. It determines the charge of the aluminum species in solution. google.com At low pH, aluminum exists predominantly as the Al³⁺ ion, while at higher pH values, various hydrolyzed species like [Al(OH)]²⁺, [Al(OH)₂]⁺, and neutral Al(OH)₃ are formed. mdpi.com The formation of the basic sulfate structure requires a delicate balance of these hydrolyzed intermediates. Studies on related systems have shown that flocculation and precipitation are most efficient at specific pH values (e.g., pH 5, 7.5, or 10, depending on the system) where the surface charges of the forming particles are neutralized, reducing electrostatic repulsion and allowing them to agglomerate. youtube.com

Ionic strength, which is a measure of the total concentration of ions in the solution, also plays a crucial role. According to the Derjaguin, Landau, Verwey, and Overbeek (DLVO) theory, particles in a solution experience both attractive van der Waals forces and repulsive electrostatic forces. youtube.com Increasing the ionic strength of the solution by adding an inert electrolyte compresses the electrical double layer around the charged particles. This "plasma screening" effect weakens the repulsive forces between them, thereby promoting nucleation and aggregation. google.com

Table 2: Influence of pH and Ionic Strength on Synthesis

| Parameter | Effect on Nucleation | Effect on Crystal Growth | Rationale |

| pH | Highly dependent; optimal at points of zero charge | Affects crystal habit and purity | Determines the charge and type of aqueous aluminum complexes. youtube.com |

| Ionic Strength | Increases nucleation rate | Can lead to smaller, more numerous crystals | Screens repulsive electrostatic forces between ions, facilitating aggregation. google.com |

Hydrothermal Synthesis Approaches for Crystalline Tetraaluminum Hexahydroxide Tris(Sulfate)

Hydrothermal synthesis is a powerful method for producing highly crystalline, well-defined inorganic materials. The process involves heating aqueous suspensions of reactants in a sealed vessel, known as an autoclave, to temperatures above the boiling point of water. The resulting increase in pressure and temperature significantly enhances the solubility of reactants and accelerates reaction kinetics, favoring the formation of stable crystalline phases.

Temperature and Pressure Parameters in Hydrothermal Regimes

Temperature and the corresponding autogenous pressure are the key parameters in hydrothermal synthesis. These conditions dictate the thermodynamic stability of different phases and the rate at which they form. For aluminum-containing systems, hydrothermal methods can yield various products, from aluminum hydroxides like boehmite (AlOOH) to complex salts.

Research on the synthesis of the related compound ammonioalunite (NH₄Al₃(SO₄)₂(OH)₆) shows that specific temperature thresholds must be met. For instance, this compound can be formed via hydrothermal reaction at temperatures of 150°C and 200°C, with higher temperatures favoring better crystallinity. In other syntheses of lanthanide sulfate compounds, temperatures around 180°C have been successfully employed. The pressure within the autoclave is typically the autogenous pressure of water at the set temperature, which creates an environment where insoluble precursors can dissolve and recrystallize into a more stable crystalline form.

Table 3: Products of Hydrothermal Synthesis of Ammonium Aluminum Sulfate at Different Temperatures

| Temperature (°C) | Duration (hours) | Observed Crystalline Phases |

| 150 | 12 | Boehmite (AlOOH) with Ammonioalunite intermediate |

| 200 | 12 | Boehmite (AlOOH) with better-crystallized Ammonioalunite intermediate |

| 150 | 24 | Sheet-like Boehmite (AlOOH) |

(Data adapted from a study on a related hydrothermal system)

Seed-Assisted Growth Mechanisms

Seed-assisted growth is a refined crystallization technique applicable to both solution-phase and hydrothermal methods. The process involves introducing small, pre-existing crystals (seeds) of the desired material into a supersaturated solution. These seeds act as templates, eliminating the need for spontaneous primary nucleation, which can be a kinetically slow and unpredictable step. youtube.com

By providing a surface for deposition, seeding directs the crystallization process towards the growth of the existing seed crystals rather than the formation of new, smaller nuclei. This has several advantages:

Phase Selection: Seeding can be used to selectively crystallize a desired polymorph or phase. For example, in the hydrothermal synthesis of alumina, adding α-Al₂O₃ seeds resulted in an α-Al₂O₃ product, whereas in the absence of seeds, boehmite was formed under the same conditions. semanticscholar.org

Control of Particle Size: The technique allows for the growth of larger, more uniform crystals. Studies on the crystallization of ammonium aluminum sulfate have shown that when the amount of seed crystals is above a critical value, secondary nucleation is suppressed, leading to a product with a narrow and uni-modal particle size distribution. youtube.com

The mechanism relies on the principle that it is often more energetically favorable for solute molecules to attach to an existing crystal lattice than to form a new nucleus. This makes seed-assisted growth a powerful tool for achieving enhanced control over the final product's physical properties.

Reaction Kinetics and Thermodynamic Considerations in Formation Processes

4Al³⁺(aq) + 6H₂O(l) + 3SO₄²⁻(aq) ⇌ Al₄(OH)₆(SO₄)₃(s) + 6H⁺(aq)

The kinetics of this process are influenced by several factors, including the concentrations of the reactants, the pH of the solution, and the temperature. For instance, in related basic aluminum sulfate systems used in flue gas desulfurization, the oxidation rate of S(IV) has been shown to be 0.21 order in S(IV) and first-order in oxygen. rsc.org The apparent activation energy for this related process was calculated to be 24.5 kJ mol⁻¹. rsc.org While not directly for the formation of tetraaluminum hexahydroxide tris(sulfate), this data provides insight into the kinetic behavior of similar systems.

The following table presents kinetic data for the oxidation of S(IV) in a basic aluminum sulfate solution, which can be considered analogous to the conditions for the formation of tetraaluminum hexahydroxide tris(sulfate).

| Parameter | Value | Conditions |

| Reaction Order in S(IV) | 0.21 | Varied concentrations of S(IV) in a basic aluminum sulfate solution. |

| Reaction Order in Oxygen | 1.0 | Varied oxygen partial pressure in a bubbling reactor. |

| Apparent Activation Energy | 24.5 kJ mol⁻¹ | Determined from experiments conducted at different temperatures. |

Data derived from a study on the kinetics of S(IV) oxidation in a basic aluminum sulfate wet flue gas desulfurization process. rsc.org

The precipitation of tetraaluminum hexahydroxide tris(sulfate) is initiated when the solution becomes supersaturated with respect to this compound. Supersaturation is the thermodynamic driving force for both nucleation (the formation of new solid phase nuclei) and crystal growth. The level of supersaturation is influenced by factors such as the initial concentrations of aluminum and sulfate ions, the pH of the solution, and the temperature.

Modeling of precipitation dynamics often involves the use of geochemical models that can predict the speciation of ions in solution and the saturation indices of various solid phases. For aluminum and sulfate-containing solutions, these models must account for the formation of various aqueous complexes and the solubility of different aluminum hydroxide and sulfate minerals. researchgate.net While specific models for tetraaluminum hexahydroxide tris(sulfate) are not widely published, the principles are similar to those used for other precipitating systems, such as iron and aluminum hydroxides in acid mine drainage.

The formation of tetraaluminum hexahydroxide tris(sulfate) is preceded by a series of complexation equilibria in the aqueous precursor solution. Aluminum ions (Al³⁺) can form complexes with sulfate ions (SO₄²⁻), primarily AlSO₄⁺ and Al(SO₄)₂⁻. acs.org The formation of these complexes reduces the concentration of free Al³⁺ and SO₄²⁻ ions available for precipitation, thereby influencing the supersaturation state of the solution.

The equilibrium constants for these complexation reactions are temperature-dependent. Potentiometric titrations have been used to determine the formation quotients for these complexes at various temperatures. acs.org Understanding these equilibria is essential for accurately predicting the conditions under which tetraaluminum hexahydroxide tris(sulfate) will form.

The table below shows the formation quotients (log Q) for aluminum sulfate complexes at different temperatures.

| Temperature (°C) | log Q (Al³⁺ + SO₄²⁻ ⇌ AlSO₄⁺) | log Q (Al³⁺ + 2SO₄²⁻ ⇌ Al(SO₄)₂⁻) |

| 10 | 1.99 | 2.89 |

| 25 | 2.01 | 2.94 |

| 50 | 2.17 | 3.20 |

Data obtained from potentiometric titrations in a NaCF₃SO₃ medium. acs.org

Analogous Formation Mechanisms from Related Aluminum Sulfate Minerals (e.g., Ettringite-like Phases)

The formation of ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O), a calcium aluminum sulfate mineral, provides a useful analogy for understanding the precipitation of tetraaluminum hexahydroxide tris(sulfate). Both processes involve the reaction of aluminum and sulfate ions in an aqueous environment to form a hydrated crystalline solid.

In the formation of ettringite, the liquid phase becomes supersaturated with respect to the mineral through the dissolution of calcium, sulfate, and aluminate ions. trb.org The subsequent precipitation is a key process in the setting of cement. The mechanism of ettringite formation can occur through a solution-mediated pathway, where the constituent ions precipitate from a supersaturated solution, or through a solid-state transformation. iccc-online.org

Studies on ettringite formation have shown that the concentration of aluminate ions is a major factor influencing the reaction. researchgate.net The transformation of ettringite to other phases, such as monosulfate, can occur when the sulfate concentration in the pore solution is insufficient. researchgate.net These observations highlight the critical role of solution chemistry and the relative concentrations of precursor ions in determining the final mineral phase, a principle that is also applicable to the formation of tetraaluminum hexahydroxide tris(sulfate).

The kinetics of ettringite formation are also influenced by the crystal forms of the reactants, such as different forms of calcium sulfate. uky.edu While tetraaluminum hexahydroxide tris(sulfate) does not involve calcium, the principle that the reactivity of the precursor materials affects the formation kinetics is a shared characteristic.

Structural Elucidation and Advanced Spectroscopic Characterization of Tetraaluminum Hexahydroxide Tris Sulfate

Crystallographic Investigations and Unit Cell Parameters

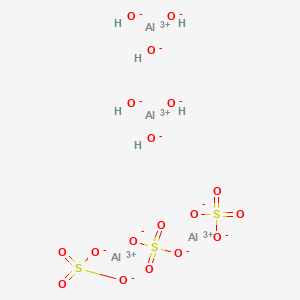

A complete single-crystal X-ray diffraction analysis for Al₄(OH)₆(SO₄)₃ has not been prominently reported. The complexity of basic aluminum salt chemistry often leads to the formation of various polymeric and complex structures. For instance, a well-characterized related compound is a basic aluminum sulfate (B86663) containing the tridecameric Al₁₃ Keggin ion, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺. One such compound, Na₀.₁AlO₄Al₁₂(OH)₂₄(H₂O)₁₂₃.₅₅, has been studied and found to crystallize in a monoclinic system. While this is a more complex structure, it highlights the tendency of aluminum hydroxysulfates to form intricate crystal lattices.

Powder X-ray diffraction (PXRD) is a standard method for identifying crystalline phases. For synthetic basic aluminum sulfates with compositions similar to Tetraaluminum hexahydroxide tris(sulfate), the PXRD patterns are distinct from naturally occurring minerals like basaluminite. A patent for a basic aluminum sulfate with a formula Al(OH)ₐ(SO₄)ₑ, where 'a' is between 2.44 and 2.56 and 'b' is between 0.22 and 0.28 (which aligns with the target compound's stoichiometry), reports a characteristic PXRD pattern. In its wet state, this material shows a pair of diffraction peaks at 2θ values of 7.4°-8.2° and 9.0°-9.8° when using CuKα radiation. Upon dehydration at 150° C, it exhibits a single diffraction peak at a 2θ of about 10°.

| Parameter | Value (for a similar basic aluminum sulfate) |

| Radiation Source | CuKα |

| Characteristic Peaks (wet) | 2θ = 7.4°-8.2° and 9.0°-9.8° |

| Characteristic Peak (dehydrated at 150°C) | 2θ ≈ 10° |

Spectroscopic Probing of Molecular Structure and Bonding

Spectroscopic techniques are invaluable for understanding the functional groups, coordination environments, and elemental composition of materials like Tetraaluminum hexahydroxide tris(sulfate).

Vibrational spectroscopy of basic aluminum sulfates reveals characteristic bands for the sulfate and hydroxide (B78521) functional groups, as well as for Al-O bonds. In the Raman spectrum of a basic aluminum sulfate containing the Al₁₃ Keggin structure, the sulfate group vibrations are prominent. researchgate.net The ν₁ symmetric stretching mode of the SO₄ tetrahedra typically appears as a strong band, while the ν₃ asymmetric stretching mode is also observed. researchgate.net Additionally, a band assigned to the Al-O mode of polymerized Al-O-Al bonds is often present. researchgate.net The OH-stretching region can be complex, showing bands corresponding to Al-OH groups and coordinated water molecules. researchgate.net

The infrared spectrum provides complementary information. For a basic aluminum sulfate with the Al₁₃ structure, the spectrum is characterized by the sulfate ν₁ mode, a ν₃ doublet, and a ν₄ doublet. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Raman) | Typical Wavenumber (cm⁻¹) (IR) | Assignment |

| ν₁ (SO₄) | ~981-990 | ~1024 | Symmetric stretch |

| ν₃ (SO₄) | ~1051 | ~1117, ~1168 | Asymmetric stretch |

| ν₄ (SO₄) | - | ~568, ~611 | Bending |

| Al-O | ~726 | - | Al-O-Al polymer stretch |

| Al-OH stretch | ~3533-3697 | - | Hydroxide stretch |

| Al-H₂O stretch | ~3354-3498 | - | Coordinated water stretch |

Solid-state ²⁷Al NMR spectroscopy is particularly useful for determining the coordination environment of aluminum. Aluminum in its compounds is typically found in four- (tetrahedral), five- (pentahedral), or six- (octahedral) coordination. nih.gov In basic aluminum sulfates and related amorphous aluminum hydroxides, octahedral coordination of oxygen atoms around the aluminum is commonly observed. nih.gov In aqueous solutions of aluminum sulfate, the hexa-coordinated aluminum cation, [Al(H₂O)₆]³⁺, gives a characteristic resonance peak. mdpi.com It is highly probable that in solid Tetraaluminum hexahydroxide tris(sulfate), the aluminum atoms are primarily in a hexa-coordinated (octahedral) environment, bonded to hydroxide groups and oxygen atoms from the sulfate groups.

| Aluminum Species | Coordination | Typical ²⁷Al NMR Chemical Shift (ppm) |

| [Al(H₂O)₆]³⁺ | Hexa-coordinated (Octahedral) | 0.9 |

| [Al₂(OH)₂(H₂O)₈]⁴⁺ | Hexa-coordinated (Octahedral) | 5.2 |

| [Al(H₂O)₅SO₄]⁺ | Hexa-coordinated (Octahedral) | -2.4 |

Proton (¹H) NMR can distinguish between different proton environments, such as structural hydroxide (Al-OH) groups and water molecules. nih.gov

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present. For basic aluminum sulfates, XPS can distinguish between the different chemical environments of oxygen. A study on a basic aluminum sulfate with the Al₁₃ structure identified four different types of oxygen atoms associated with the central AlO₄, OH groups, H₂O molecules, and SO₄ groups, each with a distinct binding energy. The Al 2p spectrum can also provide information on the coordination of aluminum, with different binding energies for tetrahedral and octahedral aluminum.

| Element | Photoelectron Line | Typical Binding Energy (eV) in Basic Aluminum Sulfate | Assignment |

| Al | 2p | 73.7 | Tetrahedral Al (if present) |

| Al | 2p | 74.2 | Octahedral Al |

| O | 1s | 529.4 | Central AlO₄ |

| O | 1s | 530.1 | OH groups |

| O | 1s | 530.7 | H₂O molecules |

| O | 1s | 531.8 | SO₄ groups |

| S | 2p | ~168-171 | SO₄ groups |

Electron Microscopy and Imaging Techniques for Morphological and Microstructural Analysis

The morphology and microstructure of tetraaluminum hexahydroxide tris(sulfate) are crucial for understanding its physical and chemical properties. Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging to elucidate these characteristics at both the particle and nanostructural levels.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of tetraaluminum hexahydroxide tris(sulfate) particles. By scanning a focused beam of electrons over a sample, SEM produces detailed images of the particle shape, size distribution, and surface texture.

Research has shown that the morphology of basic aluminum sulfate can vary significantly depending on the synthesis conditions. For instance, a facile template-free hydrothermal strategy has been successful in preparing cube-like basic aluminum sulfate microcrystals. researchgate.net Low-magnification SEM images of these crystals reveal a regular morphology composed of microcubes with an average size of 15.7 ± 0.8 μm, indicating good dispersity. researchgate.net The high yield of these cube-like crystals is evidenced by the absence of other morphologies, such as irregular aggregations. researchgate.net

In contrast, other synthesis methods can produce fibrous basic aluminum sulfate. Examination of this form under a scanning electron microscope reveals that fibrous particles are layered over one another, resembling a nonwoven fabric. google.com These fibrous particles have been observed to have a width in the range of 0.1 to 0.3 μm and a length of 40 to 70 μm. google.com The synthesis of basic aluminum sulfate can also be promoted by microwave heating of a mixture of aluminum sulfate, aluminum nitrate, and sodium hydroxide, with the resulting morphology being dependent on the reaction conditions. rsc.org

Table 1: Morphological Characteristics of Basic Aluminum Sulfate from SEM Analysis

| Synthesis Method | Morphology | Particle/Crystal Size | Reference |

| Template-free hydrothermal | Cube-like microcrystals | 15.7 ± 0.8 μm | researchgate.net |

| Reaction of a water-soluble basic aluminum salt with a sulfuric acid salt | Fibrous particles | Width: 0.1-0.3 μm, Length: 40-70 μm | google.com |

| Microwave heating | Dependent on reaction conditions | Not specified | rsc.org |

Transmission Electron Microscopy (TEM) for Nanostructure and Crystal Defects

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the investigation of the internal structure, crystallinity, and presence of defects in tetraaluminum hexahydroxide tris(sulfate). By passing a beam of electrons through an ultrathin sample, TEM can reveal details about the crystal lattice and any imperfections.

Studies on cube-like basic aluminum sulfate crystals have utilized TEM to further understand their microstructure. researchgate.net While detailed analysis of crystal defects in tetraaluminum hexahydroxide tris(sulfate) is not extensively reported in the available literature, TEM analysis of related aluminum-containing compounds, such as those used in battery materials, demonstrates the capability of the technique to acquire high-resolution images of the nanostructure.

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis techniques are essential for characterizing the decomposition of tetraaluminum hexahydroxide tris(sulfate) upon heating. These methods provide information on mass loss, enthalpic changes, and the identity of gaseous products, which are critical for understanding the material's thermal stability and decomposition mechanism.

Thermogravimetric Analysis (TGA) for Mass Loss Events and Stoichiometry Changes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the temperature ranges of decomposition, the stoichiometry of the decomposition reactions, and the thermal stability of the compound.

The thermal decomposition of a spherical particle form of basic aluminum sulfate has been investigated using TGA. The analysis shows distinct mass loss events corresponding to dehydration and the subsequent decomposition of the sulfate groups. The TGA curve for this material indicates that the decomposition process occurs in several stages over a broad temperature range.

Differential Scanning Calorimetry (DSC) for Enthalpic Transitions during Decomposition

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify endothermic and exothermic transitions associated with decomposition, phase changes, and other chemical reactions.

The DTA (a similar technique to DSC) curve for spherical particles of basic aluminum sulfate shows endothermic peaks that correspond to the mass loss events observed in the TGA. These endothermic events are indicative of processes such as the removal of water of hydration and the decomposition of the sulfate components, which require an input of energy.

Evolved Gas Analysis (EGA) for Gaseous Decomposition Products

Evolved Gas Analysis (EGA) is a technique used to identify the gaseous products released from a sample during thermal decomposition. This is often achieved by coupling the outlet of a TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

During the thermal decomposition of aluminum sulfates, the primary gaseous products are sulfur oxides. mdpi.com Specifically, the decomposition of Al2(SO4)3 supported on Al2O3 has been shown to release SO2 and O2. mdpi.com The EGA of various sulfates indicates that aluminum sulfates are among those that decompose at lower temperatures (600–1000 °C) compared to sulfates of alkaline and alkaline earth elements. The analysis of evolved gases from the thermal decomposition of a related compound, basic aluminum-ammonium sulfate, in a hydrogen atmosphere revealed the presence of H2S, SO2, and elementary sulfur in the gaseous products.

Table 2: Summary of Thermal Decomposition Data for Basic Aluminum Sulfate

| Thermal Analysis Technique | Observed Events | Temperature Range (°C) | Gaseous Products | Reference |

| TGA | Dehydration and sulfate decomposition | Broad range | H₂O, SOx | |

| DSC/DTA | Endothermic peaks corresponding to mass loss | Corresponding to TGA events | - | |

| EGA | Decomposition of sulfate | 600-1000 | SO₂, O₂, H₂S, S (depending on atmosphere) | mdpi.com |

Advanced Scattering and Absorption Techniques

The intricate structural details of tetraaluminum hexahydroxide tris(sulfate), particularly concerning the localization of hydrogen atoms and the coordination environment of aluminum, necessitate the use of advanced analytical techniques beyond conventional diffraction methods. Neutron scattering and X-ray absorption spectroscopy (XAS) are powerful probes that provide unique insights into these specific structural aspects. These methods are instrumental in developing a comprehensive understanding of the material's properties and behavior at a molecular level.

Neutron scattering is an exceptionally sensitive technique for determining the positions and vibrational dynamics of hydrogen atoms within a crystal lattice. This is due to the large incoherent scattering cross-section of the hydrogen nucleus (¹H). In the study of hydrated and hydroxylated compounds like tetraaluminum hexahydroxide tris(sulfate), techniques such as incoherent inelastic neutron scattering (IINS) can provide detailed information on the local environment of hydroxyl (OH) groups.

While direct experimental neutron scattering data for tetraaluminum hexahydroxide tris(sulfate) is not extensively available in the public domain, the principles of the technique and data from analogous compounds, such as the alunite (B1170652) group of minerals, can be used for illustration. Alunite, a potassium aluminum hydroxide sulfate [KAl₃(SO₄)₂(OH)₆], shares key structural motifs with the compound .

In a hypothetical IINS study of tetraaluminum hexahydroxide tris(sulfate), the resulting spectrum would be expected to exhibit distinct vibrational bands corresponding to the librational (hindered rotational) and translational modes of the hydroxyl groups. The energies of these modes are highly sensitive to the strength of hydrogen bonding and the nature of the coordinating aluminum and sulfate ions.

A study on synthetic alunite using IINS revealed spectral features corresponding to the local vibrations of OH and H₂O groups. geoscienceworld.org Salient differences in the intensities and positions of the observed low-energy vibrational bands reflect the effects of chemical substitution on the structural environment. geoscienceworld.org For tetraaluminum hexahydroxide tris(sulfate), analysis of the IINS spectrum would allow for the precise characterization of the hydroxyl group dynamics.

Interactive Data Table: Illustrative Neutron Scattering Vibrational Modes for Hydroxyl Groups

The following table presents plausible vibrational modes that could be observed in an IINS experiment on tetraaluminum hexahydroxide tris(sulfate), based on data from related aluminum hydroxide compounds.

| Vibrational Mode | Energy Range (meV) | Assignment | Structural Significance |

| OH Torsion | 50 - 100 | Librational motion of the hydroxyl group | Provides insight into the rotational freedom and hydrogen bonding environment |

| Al-O-H Bending | 100 - 150 | In-plane and out-of-plane bending of the hydroxyl group relative to the aluminum atom | Sensitive to the geometry of the Al-OH bond and local crystal field effects |

| OH Stretching | 400 - 450 | Fundamental stretching vibration of the O-H bond | The peak position is indicative of the strength of hydrogen bonding within the structure |

Note: The data in this table is illustrative and based on typical values for aluminum hydroxide compounds. Specific values for tetraaluminum hexahydroxide tris(sulfate) would require direct experimental measurement.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. By tuning the X-ray energy to the aluminum K-edge, one can probe the coordination environment and oxidation state of the aluminum atoms in tetraaluminum hexahydroxide tris(sulfate). The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the coordination chemistry.

It is well-established that the energy of the Al K-edge absorption peak in XANES spectra is correlated with the coordination number of the aluminum atom. rruff.info Specifically, aluminum in octahedral (six-fold) coordination with oxygen exhibits its main absorption edge at a higher energy than aluminum in tetrahedral (four-fold) coordination. researchgate.net

For tetraaluminum hexahydroxide tris(sulfate), the aluminum atoms are expected to be in an octahedral coordination environment, bonded to both hydroxyl groups and oxygen atoms from the sulfate groups. Therefore, the Al K-edge XANES spectrum is predicted to show a primary absorption maximum at approximately 1568 eV. rruff.inforesearchgate.net The absence of a significant feature around 1566 eV would confirm the predominance of octahedrally coordinated aluminum. researchgate.net

Analysis of the pre-edge and main-edge features in the XANES spectrum can also provide insights into the symmetry of the AlO₆ octahedra and the nature of the Al-O chemical bonds.

Interactive Data Table: Expected Al K-edge XANES Features for Tetraaluminum Hexahydroxide Tris(Sulfate)

This table outlines the expected features in an Al K-edge XANES spectrum for tetraaluminum hexahydroxide tris(sulfate), assuming an octahedral coordination for aluminum, based on reference data for aluminosilicate (B74896) and aluminum oxide minerals. rruff.info

| Spectral Feature | Approximate Energy (eV) | Interpretation |

| Pre-edge Feature | ~1564 | Typically weak for centrosymmetric coordination environments like regular octahedra. |

| Main Absorption Edge | ~1568.3 | Characteristic of six-fold coordinated aluminum (AlVI). rruff.info |

| Post-edge Resonances | >1570 | Multiple scattering features that can be used to determine second-nearest neighbor distances. |

Note: The energy values are based on established data for minerals containing octahedrally coordinated aluminum and serve as an illustrative guide. Precise values would be determined by experimental measurement of tetraaluminum hexahydroxide tris(sulfate).

Reactivity and Transformation Pathways of Tetraaluminum Hexahydroxide Tris Sulfate

Hydrolytic Stability and pH-Dependent Transformations

The stability of tetraaluminum hexahydroxide tris(sulfate) in aqueous systems is intricately linked to pH, governing its dissolution and the subsequent formation of other aluminum species.

In aqueous environments, tetraaluminum hexahydroxide tris(sulfate) participates in dissolution-precipitation equilibria that are highly dependent on the pH of the solution. Under acidic conditions, the compound can dissolve, releasing aluminum ions (Al³⁺), hydroxide (B78521) ions (OH⁻), and sulfate (B86663) ions (SO₄²⁻) into the solution. The presence of sulfate can significantly influence aluminum solubility, particularly in acidic waters, where various aluminum hydroxysulfate minerals can control the aqueous geochemistry of aluminum. usgs.gov

The dissolution process can be represented by the following general equilibrium: Al₄(OH)₆(SO₄)₃(s) ⇌ 4Al³⁺(aq) + 6OH⁻(aq) + 3SO₄²⁻(aq)

The position of this equilibrium is dictated by the solution's pH. As the pH increases, the concentration of hydroxide ions drives the equilibrium to the left, favoring the precipitation of aluminum-containing solid phases. Conversely, a decrease in pH shifts the equilibrium to the right, promoting dissolution.

The interplay between pH and sulfate activity determines the stability fields of various aluminum hydroxysulfate minerals. usgs.gov For instance, minerals like jurbanite and alunite (B1170652) are stable under specific acidic pH and sulfate activity ranges. usgs.gov Although basaluminite may be kinetically favored to precipitate, it is considered metastable across all pH and sulfate activity levels. usgs.gov

| pH Range | Dominant Process | Primary Aqueous Species | Potential Solid Phases |

|---|---|---|---|

| Acidic (<4) | Dissolution | Al³⁺, Al(OH)²⁺, Al(SO₄)⁺ | Jurbanite, Alunogen |

| Near-Neutral (6-8) | Precipitation | Al(OH)₃ (aq) | Aluminum Hydroxides (Gibbsite, Bayerite), Basaluminite |

| Alkaline (>9) | Re-dissolution | Al(OH)₄⁻ | - |

Upon dissolution or under changing pH conditions, tetraaluminum hexahydroxide tris(sulfate) can transform into more stable secondary aluminum hydroxide or oxyhydroxide phases. The presence of sulfate ions can, however, impede the crystallization of aluminum hydroxide. researchgate.net

When an alkaline solution is added to an aluminum sulfate solution, a precipitate of aluminum hydroxide is formed. brainly.comchalcochemicals.com The characteristics of the resulting aluminum hydroxide polymorphs (such as gibbsite, bayerite, and nordstrandite) are influenced by the specific ions present in the solution. researchgate.net For example, the reaction between aluminum sulfate and bases like potassium hydroxide or ammonium (B1175870) hydroxide can initially produce amorphous gels, which can crystallize over time. researchgate.net Specifically, pseudoboehmite can be crystallized from the reaction of aluminum sulfate and ammonium hydroxide. researchgate.net

The transformation to these secondary phases is a critical aspect of aluminum geochemistry in natural waters and industrial processes. In acidic environments, the neutralization process leads to the precipitation of these aluminum hydroxysulfate and hydroxide phases. researchgate.netusgs.gov

Ion Exchange and Adsorption Mechanisms

The structure and surface chemistry of tetraaluminum hexahydroxide tris(sulfate) and its transformation products facilitate ion exchange and adsorption processes.

Sulfate ions can adsorb onto the surfaces of aluminum hydroxides, a process that is influenced by the surface charge of the solid and the pH of the solution. Quantum chemical calculations have shown that sulfate adsorption on positively charged aluminum (hydr)oxides is thermodynamically favorable. nih.gov The mode of adsorption, whether inner-sphere bidentate bridging or monodentate, also depends on the surface charge. nih.gov This adsorption can be a significant mechanism for sulfate retention in soils and sediments. usgs.gov

The adsorption process can be described by the following generalized reaction, where Al-OH represents a surface hydroxyl group on an aluminum hydroxide phase: 2Al-OH + SO₄²⁻ ⇌ Al₂-SO₄ + 2OH⁻

This equilibrium is pH-dependent, with higher adsorption favored at lower pH values where the surface of the aluminum hydroxide is more positively charged.

The surfaces of aluminum hydroxysulfates can also interact with other metal cations present in the solution. This interaction can occur through ion exchange, where cations in the solution replace other ions on the solid surface, or through complexation with surface functional groups. The presence of multivalent cations can influence the aggregation and surface properties of related compounds. researchgate.net For instance, trivalent cations like Al³⁺ can interact with anionic surfactants through both electrostatic and coordination interactions, leading to changes in the aggregation morphology. researchgate.net While specific studies on tetraaluminum hexahydroxide tris(sulfate) are limited, it is expected to exhibit similar ion exchange behavior, potentially sequestering various metal cations from aqueous solutions. mdpi.commdpi.com

Solid-State Reactions and Phase Transitions

At elevated temperatures, tetraaluminum hexahydroxide tris(sulfate) undergoes solid-state reactions and phase transitions, primarily involving dehydration and thermal decomposition. The thermal decomposition of hydrated aluminum sulfate is a multi-stage process. researchgate.netresearchgate.net

The dehydration of aluminum sulfate hydrates typically begins at temperatures around 90°C and proceeds in stages, with different hydrated forms existing at various temperatures before complete dehydration to anhydrous aluminum sulfate. researchgate.net The decomposition of the anhydrous aluminum sulfate into alumina (B75360) (Al₂O₃), sulfur dioxide (SO₂), and sulfur trioxide (SO₃) occurs at higher temperatures, generally in the range of 692-877°C. researchgate.netgoogle.com

The exact temperatures and products of these transitions can be influenced by factors such as the heating rate and the surrounding atmosphere. researchgate.net

| Temperature Range (°C) | Process | Primary Products |

|---|---|---|

| 90 - 380 | Dehydration | Lower hydrates of aluminum sulfate, Anhydrous Al₂(SO₄)₃ |

| > 600 | Decomposition | Al₂O₃, SO₂, SO₃ |

Kinetics of Thermal Decomposition and Recrystallization

The decomposition of hydrated aluminum sulfate, for instance, proceeds through multiple endothermic stages, beginning with dehydration followed by the decomposition of the sulfate groups. acs.orgchemrevise.org For anhydrous aluminum sulfate, the decomposition to alumina (Al₂O₃) and sulfur trioxide (SO₃) is a significant step. The kinetics of this sulfate decomposition have been described by a contracting disc model, with a calculated activation energy of approximately 235 kJ/mol. researchgate.net It is anticipated that the thermal decomposition of tetraaluminum hexahydroxide tris(sulfate) would initiate with the loss of its six hydroxyl groups to form water, followed by the breakdown of the sulfate moieties. The presence of palladium sulfate has been shown to lower the decomposition temperature of aluminum sulfate, indicating that catalysts can influence the kinetics of this process. mdpi.com

The decomposition of ettringite (Ca₆[Al(OH)₆]₂(SO₄)₃·26H₂O), which contains the same [Al(OH)₆] structural unit, provides further insight. Its thermal decomposition occurs rapidly at around 114°C, yielding a monosulfate and bassanite, with gypsum acting as a transient intermediate. researchgate.net This suggests that the [Al(OH)₆] core in tetraaluminum hexahydroxide tris(sulfate) may also break down at relatively moderate temperatures.

Information regarding the recrystallization kinetics of tetraaluminum hexahydroxide tris(sulfate) is limited. However, studies on the crystallization of aluminum sulfate solutions indicate that factors such as temperature, concentration, and the presence of seed crystals are critical in controlling the formation of crystalline products. google.com For aluminum alloys, recrystallization is influenced by factors like solute content and the degree of deformation, with magnesium content, for example, significantly affecting the recrystallization temperature and rate. researchgate.net While these are metallic systems, the principles of nucleation and growth during recrystallization are broadly applicable.

Table 1: General Decomposition Stages of Aluminum Hydroxysulfates

| Stage | Process | Typical Temperature Range (°C) | Products |

|---|---|---|---|

| 1 | Dehydroxylation | 100 - 300 | Al₄O₂(SO₄)₃ + 3H₂O |

Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and atmospheric conditions. The intermediate products are hypothetical.

Anion Exchange and Substitution Reactions

The aluminum centers in the [Al(OH)₆] core are subject to ligand substitution reactions. In aqueous environments, water molecules are key ligands for aluminum ions. The substitution of these coordinated water molecules by other ligands is a fundamental process in the solution chemistry of aluminum. The rate of these substitution reactions is influenced by the nature of both the entering and leaving ligands. libretexts.org For instance, the substitution of a water molecule in an aqueous aluminum complex can be significantly accelerated by the presence of other ligands, such as hydroxide or fluoride, in the inner coordination sphere. dss.go.th This labilizing effect is a model for understanding the dissolution of aluminum (hydr)oxide minerals. dss.go.th

The general mechanism for ligand substitution in aluminum(III) complexes can be either associative, where the entering ligand first coordinates to the metal center, increasing the coordination number in the transition state, or dissociative, where a ligand first detaches from the metal center. libretexts.org The reactions of aqueous transition metal ions, including aluminum, with bases like ammonia (B1221849) can lead to deprotonation of coordinated water molecules to form hydroxide precipitates, which can then undergo further ligand substitution with excess base. chemrevise.org

Table 2: Factors Influencing Anion Exchange and Substitution

| Factor | Effect on Anion Exchange | Effect on Ligand Substitution |

|---|---|---|

| Concentration of Competing Anions | Higher concentration increases the likelihood of exchange. | Higher concentration of entering ligand can increase the reaction rate. |

| Charge of Competing Anions | Higher charge density can favor exchange. | The charge of the entering and leaving ligands affects the reaction mechanism and rate. |

| pH of the Solution | Affects the surface charge of the aluminum hydroxide component and the speciation of anions. | Influences the protonation state of coordinated ligands and the aluminum center, affecting reactivity. |

| Nature of the Ligand | Specific chemical interactions can drive the exchange process. | The electronic properties (σ-donor, π-acceptor ability) of the ligands are critical. libretexts.org |

Mechanisms of Surface Interactions and Interfacial Phenomena

The surface of tetraaluminum hexahydroxide tris(sulfate) presents both aluminum hydroxide and sulfate functionalities, leading to complex interfacial phenomena. The surface charge is a critical property that is highly dependent on the pH of the surrounding medium. researchgate.net In acidic conditions, the surface is expected to be positively charged due to the protonation of hydroxyl groups, while in alkaline conditions, deprotonation leads to a negative surface charge. The point of zero charge (pzc) for aluminum oxides and hydroxides typically falls in the pH range of 5.0 to 9.0. researchgate.net

Adsorption is a key surface interaction. The surface can adsorb a variety of ions and molecules from the surrounding environment. For example, the adsorption of sulfur dioxide on alumina surfaces proceeds via chemisorption at basic sites to form sulfites, which can then be oxidized to sulfates. bohrium.com The presence of sulfate groups on the surface, as in tetraaluminum hexahydroxide tris(sulfate), influences the adsorption of other species. Studies have shown that sulfate on alumina surfaces can interact with other adsorbates. researchgate.net

The interaction of the surface with water is fundamental. In aqueous solutions, an electrical double layer forms at the solid-liquid interface. The nature of this interface and the forces acting across it determine the colloidal stability of the compound. The presence of aluminum sulfate in solution has been shown to induce strong, long-range repulsive forces between silica (B1680970) surfaces, which is attributed to the adsorption of hydrated aluminum species and a resulting reversal of surface charge. bohrium.com

The surface can also participate in acid-base reactions. The hydroxyl groups on the surface can act as Brønsted acids or bases, donating or accepting protons. The aluminum centers can act as Lewis acids, accepting electron pairs from adsorbing species. researchgate.net This Lewis acidity is a key factor in the catalytic activity of alumina-based materials.

Table 3: Key Interfacial Phenomena

| Phenomenon | Description | Influencing Factors |

|---|---|---|

| Surface Charge Development | The net electrical charge at the solid-liquid interface. | pH, ionic strength of the solution. researchgate.net |

| Adsorption | The accumulation of ions or molecules on the surface. | Surface chemistry, nature of the adsorbate, temperature, pH. bohrium.com |

| Electrical Double Layer Formation | The arrangement of ions in the liquid phase adjacent to the charged surface. | Surface charge, ionic composition of the solution. |

| Surface Acid-Base Reactions | Proton transfer (Brønsted) or electron pair donation/acceptance (Lewis) at the surface. | pH, nature of the surface sites, presence of acidic or basic adsorbates. researchgate.net |

Environmental Chemistry and Geochemical Significance of Tetraaluminum Hexahydroxide Tris Sulfate

Formation and Stability in Acidic Sulfate-Rich Environments

The formation of tetraaluminum hexahydroxide tris(sulfate) is intrinsically linked to the geochemistry of aluminum and sulfate (B86663) under acidic conditions. It is a secondary mineral, meaning it precipitates from solution in response to changing chemical conditions, rather than crystallizing from a melt.

Acid mine drainage (AMD) is a major environmental issue associated with mining activities, characterized by low pH and high concentrations of dissolved metals and sulfate. mdpi.commdpi.com This acidic water is generated by the oxidation of sulfide (B99878) minerals, such as pyrite, when they are exposed to air and water. nih.gov In these systems, tetraaluminum hexahydroxide tris(sulfate) plays a crucial role in buffering pH and controlling the mobility of aluminum. nih.govacs.org

When AMD, which is rich in dissolved aluminum, mixes with less acidic waters of neutral streams, the pH of the water rises. mdpi.comlebensraumwasser.com This neutralization triggers the precipitation of aluminum hydroxysulfate minerals. acs.org Tetraaluminum hexahydroxide tris(sulfate) is one of the common aluminum hydroxysulfates to form under these conditions, typically precipitating at a pH of around 4.5 and above. researchgate.net The precipitation process can be represented by the following general reaction:

4Al³⁺ + 3SO₄²⁻ + 6H₂O → Al₄(OH)₆(SO₄)₃ + 6H⁺

This precipitation acts as a natural attenuation process by removing dissolved aluminum from the water column. mdpi.com The formation of these precipitates is a key factor in the geochemical cycling of aluminum in AMD-impacted environments.

In natural waters, particularly those with elevated sulfate concentrations due to geological sources or anthropogenic inputs, tetraaluminum hexahydroxide tris(sulfate) is a key player in the geochemical cycling of both aluminum and sulfate. Its formation and dissolution are governed by factors such as pH and the activities of dissolved aluminum and sulfate.

Under acidic conditions, the presence of sulfate can significantly alter the solubility of aluminum compared to systems where only aluminum hydroxides like gibbsite are present. mdpi.com Tetraaluminum hexahydroxide tris(sulfate) and related minerals can control aqueous aluminum concentrations, effectively immobilizing both aluminum and sulfate in their crystal structure. mdpi.com This process is a form of natural sulfate retention in soils and sediments. mdpi.com

The stability of tetraaluminum hexahydroxide tris(sulfate) is pH-dependent. While it precipitates from acidic solutions upon neutralization, it can redissolve if the pH drops again, releasing aluminum and sulfate back into the water. This dynamic equilibrium makes it an important, albeit sometimes temporary, sink for these elements in the environment.

Sorption and Sequestration of Contaminants in Environmental Systems

Beyond its role in controlling aluminum and sulfate concentrations, tetraaluminum hexahydroxide tris(sulfate) has a significant capacity to sorb and sequester various environmental contaminants. Its high surface area and reactive surface sites make it an effective scavenger of both inorganic and potentially organic pollutants.

The precipitation of tetraaluminum hexahydroxide tris(sulfate) in AMD and other contaminated waters is often accompanied by the removal of dissolved heavy metals and metalloids. researchgate.netumass.edu This occurs through a combination of co-precipitation, where the contaminants are incorporated into the mineral structure as it forms, and adsorption, where they bind to the surface of the newly formed mineral particles.

Research has shown that this mineral can effectively sequester a range of contaminants. For instance, it has been identified as a significant sink for arsenic (As). lebensraumwasser.com Studies have demonstrated a high affinity of basaluminite for arsenate, with an adsorption capacity that can be twice as high as that of the iron oxyhydroxysulfate mineral schwertmannite. lbl.gov The primary mechanism for arsenate removal is a combination of surface complexation and exchange with structural sulfate ions. lbl.gov Selenate is also sequestered, mainly through exchange with sulfate. lbl.gov

The sorption of various heavy metals onto aluminum-rich precipitates in streams receiving acid rock drainage has been well-documented. umass.edu These precipitates, which are often composed of or include tetraaluminum hexahydroxide tris(sulfate), show high concentrations of zinc (Zn), copper (Cu), lead (Pb), and nickel (Ni). umass.edu The preferential order of metal sorption is generally influenced by pH. umass.edu

Below is an interactive data table summarizing the adsorption of various heavy metals and metalloids by aluminum hydroxysulfate precipitates, including basaluminite.

| Contaminant | Adsorption pH Range | Reported Removal Efficiency/Capacity | Primary Sequestration Mechanism |

| Arsenic (As) | 4-7 | High affinity, adsorption capacity can be double that of schwertmannite | Surface complexation and anion exchange with sulfate lbl.gov |

| Selenium (Se) | 4-7 | Effective removal | Anion exchange with sulfate lbl.gov |

| Zinc (Zn) | > 5 | High concentrations in precipitates (up to 11,400 ppm reported) | Adsorption and co-precipitation umass.edu |

| Copper (Cu) | > 5 | High concentrations in precipitates (up to 221 ppm reported) | Adsorption and co-precipitation umass.edu |

| Lead (Pb) | > 4 | High concentrations in precipitates (up to 340 ppm reported) | Adsorption and co-precipitation umass.edu |

| Nickel (Ni) | > 6 | High concentrations in precipitates (up to 197 ppm reported) | Adsorption and co-precipitation umass.edu |

| Rare Earth Elements (REEs) | 5-7 | High sorption, particularly at higher sulfate concentrations | Adsorption researchgate.net |

This table is a compilation of data from multiple sources and represents a general overview. Specific values can vary depending on environmental conditions.

The interaction of tetraaluminum hexahydroxide tris(sulfate) with organic pollutants is a less-studied area compared to its interaction with inorganic contaminants. However, the known surface chemistry of aluminum hydroxides suggests a potential for sorption of certain organic molecules. The surface of tetraaluminum hexahydroxide tris(sulfate) possesses hydroxyl groups that can participate in hydrogen bonding and other interactions with polar organic compounds.

While direct studies on tetraaluminum hexahydroxide tris(sulfate) are scarce, research on related aluminum oxides has shown that they can adsorb organic compounds, such as certain herbicide degradates, through electrostatic attraction. nih.gov The adsorption is often pH-dependent, with greater sorption occurring at pH values where the mineral surface is positively charged and the organic molecule is anionic or polar.

Furthermore, aluminum-rich precipitates in natural waters are often found in association with organic carbon complexes. umass.edu This suggests that there is an interaction between the mineral phase and natural organic matter, which could also influence the fate and transport of hydrophobic organic pollutants by providing a sorptive phase. The co-precipitation of dissolved organic matter with aluminum has been shown to stabilize carbon in acidic forest soils.

Role in Mineral Weathering and Soil Chemistry

Tetraaluminum hexahydroxide tris(sulfate) plays a significant role in the chemical weathering of primary minerals and in shaping the chemistry of soils, particularly acid sulfate soils.

The formation of tetraaluminum hexahydroxide tris(sulfate) is a product of the weathering of aluminosilicate (B74896) minerals in the presence of sulfuric acid, which is often generated from the oxidation of pyrite. nih.gov For example, the weathering of feldspars and micas, common rock-forming minerals, releases aluminum into the soil solution. In sulfate-rich acidic environments, this dissolved aluminum can then precipitate as tetraaluminum hexahydroxide tris(sulfate) rather than other secondary minerals like kaolinite (B1170537) or gibbsite. nih.gov

In acid sulfate soils, the presence of this mineral has a direct impact on soil chemistry. Its precipitation can buffer the soil pH, preventing it from dropping to extremely low values. nih.gov However, this buffering capacity is finite. If the production of acid continues, the mineral can redissolve, releasing acidity and aluminum back into the soil solution, which can be toxic to plants. acs.org

The formation of tetraaluminum hexahydroxide tris(sulfate) also influences the availability of nutrients in the soil. By sequestering sulfate, it can affect the sulfur cycle. Its surface can also adsorb other anions, such as phosphate (B84403), potentially reducing its availability to plants. Conversely, by controlling the concentration of toxic aluminum in the soil solution, it can create a more favorable environment for plant growth in otherwise inhospitable acidic conditions.

Transformation Products in Soil Environments

Upon introduction into a soil environment, tetraaluminum hexahydroxide tris(sulfate) undergoes a series of chemical transformations, primarily driven by hydrolysis. As a basic salt, it is already partially hydrolyzed, but its reaction with soil water continues this process, fundamentally altering the local soil chemistry.

The principal transformation is the reaction with water, which yields aluminum hydroxide (B78521) and a dilute sulfuric acid solution. masda.com.sgjianhengchem.com This reaction significantly lowers the soil's pH. masda.com.sg The generated aluminum hydroxide is often a gelatinous precipitate, which can improve soil structure by causing clay particles to clump together, a process known as flocculation. masda.com.sgjianhengchem.com Over time, this amorphous precipitate can age and crystallize into more stable mineral forms, such as gibbsite.

The hydrolysis process can be summarized as follows:

Hydrolysis: The aluminum ions (Al³⁺) react with water, releasing hydrogen ions (H⁺) and thereby increasing soil acidity (lowering pH). jianhengchem.com

Precipitation: Aluminum hydroxide [Al(OH)₃] is formed as a gelatinous precipitate. masda.com.sg

Acidification: The release of sulfate ions and the hydrolysis process contribute to the formation of sulfuric acid, further lowering the soil pH. masda.com.sg

The resulting environment, rich in aluminum ions and with increased acidity, fosters the formation of various secondary products. In soils with high sulfate concentrations, soluble aluminum-sulfate complexes may form. Furthermore, the newly mobile aluminum ions can be adsorbed onto cation exchange sites on clay minerals and soil organic matter.

Influence on Nutrient Availability and Mobility

The transformation of tetraaluminum hexahydroxide tris(sulfate) in soil has significant consequences for the availability and mobility of plant nutrients. These effects stem from both the direct chemical reactions of aluminum and the indirect consequences of decreased soil pH.

Impact on Phosphorus: One of the most critical effects is on phosphorus availability. The soluble aluminum ions released during hydrolysis have a high affinity for phosphate ions. They react to form highly insoluble aluminum phosphate compounds. This process, known as phosphorus fixation, locks up phosphorus in a form that is unavailable for plant uptake, potentially leading to phosphorus deficiency even in soils with adequate total phosphorus. rhs.org.uk

Competition for Cation Nutrients: The acidification of the soil and the increased concentration of soluble aluminum ions (Al³⁺) in the soil solution leads to competition with essential base cations. The trivalent aluminum ions can displace vital nutrients such as calcium (Ca²⁺), magnesium (Mg²⁺), and potassium (K⁺) from the cation exchange sites on soil particles. Once displaced into the soil solution, these essential nutrients are more vulnerable to leaching below the root zone, which can result in nutrient deficiencies and negatively impact plant health.

Micronutrient Availability: By lowering the soil pH, the application of this compound can increase the solubility and availability of certain micronutrients, such as iron, manganese, and zinc. masda.com.sg This can be beneficial in alkaline soils where these nutrients are often deficient. masda.com.sg However, excessive acidification can increase the concentration of some metals, like aluminum itself, to levels that are toxic to plants. rhs.org.uk

The table below summarizes the key impacts of tetraaluminum hexahydroxide tris(sulfate) on nutrient availability.

| Nutrient | Effect | Chemical Process |

| Phosphorus (P) | Decreased Availability | Formation of insoluble aluminum phosphate precipitates (P fixation). |

| Calcium (Ca²⁺) | Decreased Availability | Displacement from cation exchange sites by Al³⁺, leading to leaching. |

| Magnesium (Mg²⁺) | Decreased Availability | Displacement from cation exchange sites by Al³⁺, leading to leaching. |

| Potassium (K⁺) | Decreased Availability | Displacement from cation exchange sites by Al³⁺, leading to leaching. |

| Iron (Fe) | Increased Availability | Increased solubility in lower pH conditions. |

| Manganese (Mn) | Increased Availability | Increased solubility in lower pH conditions. |

Applications in Materials and Environmental Engineering

Catalysis and Photocatalysis Applications

While the primary application of tetraaluminum hexahydroxide tris(sulfate) is in water treatment, its chemical composition suggests potential utility in the field of catalysis, particularly as a catalyst support or precursor. Aluminum oxides and hydroxides are widely used catalytic materials. mdpi.com

The compound's aluminum hydroxide (B78521) component can be thermally converted to alumina (B75360) (Al₂O₃), a material renowned for its use as a catalyst support due to its high surface area, thermal stability, and specific surface acidity. mdpi.com Active catalytic metals (such as platinum, palladium, cobalt, or iron) can be dispersed on an alumina support, creating a heterogeneous catalyst where the support enhances the stability and activity of the metal. mdpi.comji-lab.org

Theoretically, tetraaluminum hexahydroxide tris(sulfate) could serve as a precursor for such supports. The hydroxyl groups on the aluminum hydroxide structure can act as anchoring sites for metal ions. ji-lab.org For instance, research on metal-organic frameworks has shown that aluminum hydroxide units can be metalated to support single-site catalysts for various organic transformations, including hydroboration and oxidation reactions. ji-lab.org

Heterogeneous catalysis occurs when the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. mdpi.com Alumina-supported catalysts are central to many industrial processes, including petroleum refining and the production of fine chemicals. mdpi.com The sulfate (B86663) component within tetraaluminum hexahydroxide tris(sulfate) could also play a role. Sulfated aluminas are known to exhibit strong acidity (superacidity), which makes them effective catalysts for reactions like isomerization and cracking of hydrocarbons. The presence of sulfate groups can significantly enhance the catalytic activity of alumina for certain acid-catalyzed reactions.

While direct photocatalytic activity of tetraaluminum hexahydroxide tris(sulfate) is not widely documented, aluminum oxide is sometimes used as a component in composite photocatalysts. For example, it can be used as a layer on titanium dioxide (TiO₂) to modify its surface properties and enhance photocatalytic stability. researchgate.net

Construction Materials and Cement Chemistry

In construction, aluminum-containing compounds, including basic aluminum sulfate, are utilized as admixtures in cement and concrete, primarily functioning as alkali-free set accelerators. researchgate.netscirp.org This application is especially valuable in shotcrete (sprayed concrete), where rapid setting and early strength development are crucial. standardchemicals.com.aubisleyinternational.com

When added to a Portland cement mixture, the aluminum and sulfate ions from the compound react readily with calcium hydroxide [Ca(OH)₂], a product of cement hydration. researchgate.netbisleyinternational.com This reaction leads to the rapid precipitation of ettringite and amorphous aluminum hydroxide. researchgate.netscirp.org The extensive and rapid formation of needle-like ettringite crystals creates a rigid framework within the cement paste, causing it to stiffen and set quickly. researchgate.netresearchgate.net

This acceleration of the hydration process leads to several changes in the properties of the concrete:

Reduced Setting Time: The time required for the concrete to transition from a plastic to a hardened state is significantly shortened. researchgate.net

Increased Early Strength: The rapid formation of hydration products results in higher compressive strength at early ages (e.g., within the first 24 hours). researchgate.netstandardchemicals.com.au

Potential for Reduced Late Strength: While early strength is enhanced, the use of accelerators can sometimes lead to a slightly lower ultimate strength at later ages (e.g., 28 days) compared to non-accelerated concrete. researchgate.netresearchgate.net

The table below details the effects of aluminum sulfate-based accelerators on cement properties.

| Property | Effect | Underlying Mechanism |

| Setting Time | Decreased | Rapid formation of ettringite and Al(OH)₃ creates a rigid structure. researchgate.netresearchgate.net |

| Early Compressive Strength | Increased | Accelerated hydration and formation of interlocking ettringite crystals. standardchemicals.com.au |

| Late Compressive Strength | Often Slightly Decreased | Altered microstructure of the hardened cement paste. researchgate.net |

| Workability/Fluidity | Decreased | Quick stiffening of the cement paste. researchgate.net |

Contribution to Hydration Products and Strength Development

The addition of aluminum and sulfate ions, such as those provided by Tetraaluminum hexahydroxide tris(sulfate), significantly influences the early-stage hydration reactions of Portland cement. The compound acts as an accelerator, shortening the setting time and enhancing the development of early-stage mechanical strength. This is primarily achieved by promoting the reaction of tricalcium aluminate (C₃A), one of the main mineral phases in cement clinker.

In the presence of water and calcium hydroxide (a byproduct of silicate (B1173343) hydration), the aluminum and sulfate ions from the compound readily participate in the formation of ettringite (3CaO·Al₂O₃·3CaSO₄·32H₂O). The rapid formation of fine ettringite crystals creates a reinforcing network within the cement paste. This crystalline framework contributes to the stiffening of the paste and provides a scaffold that enhances early compressive and flexural strength. Research on the effects of similar aluminum sulfate compounds has shown that their addition can significantly boost strength within the first 24 hours of curing.

The formation of these hydration products, particularly ettringite, fills pore spaces within the hydrating cement matrix, leading to a denser microstructure at an early age. This densification is a key factor in the observed improvement in mechanical performance.

Table 1: Effects of Aluminum Sulfate Addition on Cement Properties This table is based on research findings for aluminum sulfate, a compound with a similar functional role in cement hydration.

| Property | Observation | Impact on Performance |

| Setting Time | The initial and final setting times are significantly shortened. | Allows for faster construction cycles and rapid hardening in applications like shotcrete. |

| Early Strength (1-3 days) | Compressive and flexural strength show a marked increase. | Beneficial for precast concrete manufacturing and cold-weather concreting. |

| Late Strength (≥28 days) | A potential reduction in ultimate strength may be observed at higher concentrations. | Requires careful optimization to balance early-age benefits with long-term performance. |

| Fluidity | A reduction in the fluidity of the fresh cement paste is common. | May necessitate the use of superplasticizers to maintain workability. |

Durability and Stability in Sulfate-Rich Cements

In environments rich in sulfates, such as certain soils or industrial wastewaters, concrete can be susceptible to sulfate attack. This deleterious process involves the ingress of external sulfate ions into the hardened concrete, where they react with the calcium aluminate hydrate (B1144303) phases to form expansive secondary ettringite. The crystallization pressure from this late-stage ettringite formation can lead to cracking, spalling, and significant degradation of the concrete structure.

The use of Tetraaluminum hexahydroxide tris(sulfate) in the initial cement mix can enhance durability in such conditions. By promoting the controlled formation of a stable ettringite phase during the initial plastic state of the concrete, the compound helps to consume the available tricalcium aluminate. This process binds the aluminate into a stable crystalline structure before the concrete has hardened.

Specialty Chemical Precursors and Advanced Ceramic Synthesis

Beyond its applications in cement, Tetraaluminum hexahydroxide tris(sulfate) and related basic aluminum sulfates serve as valuable precursors in the synthesis of advanced ceramic materials, particularly high-purity alumina (Al₂O₃). The thermal decomposition of this compound provides a reliable route to produce alumina with controlled properties for specialized applications.

The synthesis process involves the controlled heating (calcination) of the aluminum hydroxide sulfate precursor. As the temperature increases, the compound undergoes a series of transformations, driving off water and sulfur oxides (SOₓ) to yield aluminum oxide. The final phase and morphology of the alumina are highly dependent on the calcination temperature and atmosphere.

Table 2: Thermal Decomposition Pathway to Alumina

| Temperature Range (°C) | Process | Resulting Product |

| ~800-900 | Initial decomposition and desulfonation begins. | Amorphous or transitional alumina (e.g., gamma-alumina, γ-Al₂O₃) forms. kashanu.ac.ir |

| ~900-1100 | Phase transformation continues with further heating. | Formation of eta-alumina (η-Al₂O₃) and other transition phases. researchgate.net |

| ≥1200 | Final phase transformation at high temperatures. | Conversion to the most stable, high-density alpha-alumina (α-Al₂O₃). researchgate.net |